molecular formula C15H14BrNO2 B186078 N-(3-bromophenyl)-4-ethoxybenzamide CAS No. 333348-88-2

N-(3-bromophenyl)-4-ethoxybenzamide

Cat. No. B186078
M. Wt: 320.18 g/mol
InChI Key: KUGQSLOETCRSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Bromo-4-ethoxybenzamide or BEO.

Mechanism Of Action

The mechanism of action of N-(3-bromophenyl)-4-ethoxybenzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that N-(3-bromophenyl)-4-ethoxybenzamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and acute inflammation. It also exhibits a good safety profile and does not cause any significant adverse effects.

Advantages And Limitations For Lab Experiments

The advantages of using N-(3-bromophenyl)-4-ethoxybenzamide in lab experiments include its potent anti-inflammatory and analgesic properties, its good safety profile, and its relatively easy synthesis. However, its limitations include its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-4-ethoxybenzamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the investigation of its potential applications in other fields, such as cancer research. Additionally, further studies are needed to understand its mechanism of action and to explore its potential side effects.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-4-ethoxybenzamide involves the reaction between 3-bromoaniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white crystalline solid.

Scientific Research Applications

N-(3-bromophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

CAS RN

333348-88-2

Product Name

N-(3-bromophenyl)-4-ethoxybenzamide

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(3-bromophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KUGQSLOETCRSPW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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